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Cyclopentenyl uracil - 90597-20-9

Cyclopentenyl uracil

Catalog Number: EVT-1544768
CAS Number: 90597-20-9
Molecular Formula: C10H12N2O5
Molecular Weight: 240.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclopentenyl uracil is classified as a nucleoside analog and falls under the category of antiviral agents due to its ability to modulate nucleotide metabolism. It is primarily synthesized in laboratory settings for research purposes and potential therapeutic applications, particularly in cancer treatment and antiviral strategies .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclopentenyl uracil typically involves several key steps:

  1. Starting Materials: The synthesis begins with uracil derivatives, which serve as the nucleobase.
  2. Mitsunobu Reaction: A common method for introducing the cyclopentene moiety involves a Mitsunobu reaction, where a cyclopentene compound reacts with a protected uracil derivative. This reaction allows for the formation of various analogs by modifying substituents on the nucleobase or at specific positions on the cyclopentene .
  3. Deprotection Steps: Following the formation of the cyclopentenyl-uracil linkage, protective groups are removed to yield the final product. This step is crucial to ensure that the functional groups are available for biological activity .

The synthesis has been optimized to enhance yields and purity, employing techniques such as high-performance liquid chromatography coupled with mass spectrometry for analytical validation .

Molecular Structure Analysis

Structure and Data

Cyclopentenyl uracil has a distinct molecular structure characterized by:

  • Molecular Formula: C₈H₉N₂O₂
  • Molecular Weight: 165.17 g/mol
  • Structural Features: The compound consists of a uracil base linked to a cyclopentene ring at the C-5 position. This structural modification is pivotal for its biological activity as it influences interactions with enzymes involved in nucleotide metabolism.

The three-dimensional conformation can be elucidated through X-ray crystallography and computational modeling, providing insights into its binding affinity and mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Cyclopentenyl uracil primarily acts as an inhibitor in biochemical reactions involving:

  • Uridine Kinase: Cyclopentenyl uracil competes with uridine for binding to uridine kinase, thereby inhibiting its activity. This inhibition leads to decreased phosphorylation of uridine, reducing the levels of uridine monophosphate (UMP) in cells .
  • Pyrimidine Metabolism: By blocking the salvage pathway, cyclopentenyl uracil alters the balance of nucleotide pools within cells, which can affect DNA and RNA synthesis.

Experimental studies have demonstrated that cyclopentenyl uracil exhibits selective inhibition profiles, making it a candidate for further investigation in therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action of cyclopentenyl uracil involves:

  1. Inhibition of Uridine Kinase: Cyclopentenyl uracil binds to the active site of uridine kinase, preventing the conversion of uridine to UMP. This action disrupts nucleotide salvage pathways critical for cellular proliferation.
  2. Impact on Nucleotide Pools: The reduction in UMP levels subsequently affects downstream pathways involved in DNA and RNA synthesis, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells .

Kinetic studies have shown that cyclopentenyl uracil has competitive inhibition characteristics, with specific kinetic parameters indicating its efficacy against target enzymes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for determining its usability in pharmacological applications and formulations .

Applications

Scientific Uses

Cyclopentenyl uracil is primarily utilized in research settings for:

  • Cancer Therapy: Its ability to inhibit nucleotide salvage makes it a candidate for developing novel cancer treatments aimed at depriving tumor cells of essential nucleotides.
  • Antiviral Research: Investigations into its efficacy against viral infections have shown promise, particularly concerning RNA viruses where nucleotide metabolism plays a critical role .
  • Biochemical Studies: Cyclopentenyl uracil serves as a valuable tool in studying pyrimidine metabolism and enzyme kinetics related to nucleoside phosphorylation.
Introduction to Cyclopentenyl Uracil

Historical Discovery and Structural Classification

Cyclopentenyl uracil (CPU) emerged from systematic efforts in the 1980s–1990s to design inhibitors targeting nucleotide salvage pathways. The compound was first characterized as a non-cytotoxic inhibitor of uridine salvage in vivo, with pivotal studies published in Biochemical Pharmacology (1995) demonstrating its efficacy in blocking uridine phosphorylation in mouse models [1]. CPU’s discovery paralleled investigations into pyrimidine metabolism dysregulation in cancer, where salvage pathways provide metabolic flexibility for tumor proliferation [2] [6]. Structurally, CPU is classified as a carbocyclic uridine analog, featuring a cyclopentenyl ring replacing the ribose sugar of uridine. This modification confers resistance to enzymatic degradation while allowing specific interactions with uridine-metabolizing enzymes [3] [4]. The cyclopentenyl moiety adopts a fixed pseudo-ribose conformation, enabling targeted binding to the active site of uridine kinase but not other pyrimidine kinases, establishing its mechanistic selectivity [1] [4].

Table 1: Key Milestones in CPU Research

YearDiscoveryReference
1995First in vivo demonstration of CPU as a uridine salvage inhibitor in mice [1]
2000Structural studies confirming cyclopentenyl ring conformation [3] [4]
2022Re-evaluation of pyrimidine salvage inhibition in cancer therapy [2] [6]

Chemical Identity and Nomenclature

CPU’s systematic chemical identity is defined by IUPAC nomenclature and physicochemical properties:

  • IUPAC Name: (1R,4R,5S)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)-1H-pyrimidine-2,4-dione [3] [4]
  • Synonyms: Cyclopentenyluracil, NSC 375574, Cyclopentenyluridine [3]
  • Molecular Formula: C₁₀H₁₂N₂O₅ [4]
  • Molecular Weight: 240.21 g/mol [4]
  • Solubility: Soluble in DMSO (2 mg/mL), insoluble in aqueous buffers at physiological pH [3]
  • Stereochemistry: The cyclopentenyl ring exhibits cis-oriented hydroxyl groups at C4 and C5, with a hydroxymethyl substituent at C3, critical for binding uridine kinase. Absolute configuration is (1R,4R,5S) [4] [10].

Table 2: Physicochemical Properties of CPU

PropertyValueAnalytical Method
Purity≥98%HPLC
AppearanceWhite to off-white powderVisual
Storage Conditions2–8°C (desiccated)Stability studies
SMILES NotationO[C@H]1C@@([H])C=C([C@H]1O)COComputational chemistry [3] [4]

Role in Pyrimidine Metabolism: De Novo vs. Salvage Pathways

Pyrimidine nucleotide biosynthesis occurs via two distinct routes:

  • De Novo Pathway: Synthesizes nucleotides from precursors like glutamine, aspartate, and bicarbonate. Key enzymes include CAD (carbamoyl-phosphate synthetase), DHODH (dihydroorotate dehydrogenase), and CTP synthetase. This pathway dominates in proliferating cells but is energy-intensive [2] [6] [8].
  • Salvage Pathway: Recovers pre-formed nucleosides (e.g., uridine) via phosphorylation. Uridine kinase (UCK) catalyzes the rate-limiting step: conversion of uridine to uridine monophosphate (UMP). This pathway conserves cellular energy and is upregulated in cancers under metabolic stress [2] [6] [8].

CPU specifically sabotages the salvage pathway by inhibiting uridine kinase. Biochemical studies confirm CPU competitively binds UCK with 10-fold higher affinity than uridine, blocking UMP synthesis. This depletes intracellular UTP/CTP pools in cells reliant on extracellular uridine, such as tumors with suppressed de novo synthesis [1] [4]. CPU’s selectivity stems from its structural mimicry of uridine’s transition state during phosphorylation, without acting as a substrate itself [1] [3].

Antitumor Implications

Cancer cells frequently upregulate salvage transporters (e.g., SLC29A1) and kinases to bypass de novo inhibition. CPU synergizes with de novo pathway inhibitors:

  • Combined with brequinar (DHODH inhibitor), CPU exacerbates pyrimidine nucleotide depletion in leukemia cells, reducing viability by >80% [2] [9].
  • In solid tumors, CPU enhances the efficacy of 5-fluorouracil by blocking salvage of exogenous uridine, which otherwise rescues cells from thymidylate synthase inhibition [6].

Antiviral Applications

Viruses like dengue (DENV-2) hijack host pyrimidine synthesis. CPU potentiates viral RNA polymerase inhibitors (e.g., GSK983/R1479) by:

  • Depleting UTP pools required for viral RNA synthesis
  • Increasing the therapeutic index of direct antivirals by 8-fold in lung carcinoma cells [3] [4].

Properties

CAS Number

90597-20-9

Product Name

Cyclopentenyl uracil

IUPAC Name

1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidine-2,4-dione

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C10H12N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-3,6,8-9,13,15-16H,4H2,(H,11,14,17)/t6-,8-,9+/m1/s1

InChI Key

FCWVOJUKQSHZIV-VDAHYXPESA-N

SMILES

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO

Synonyms

Ce-Urd
cyclopentenyluracil
cyclopentenyluridine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2C=C([C@H]([C@H]2O)O)CO

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